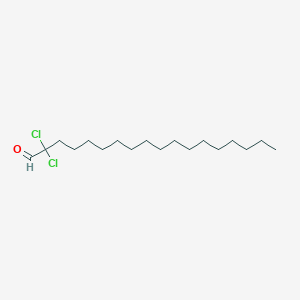
2-氟-4-(三氟甲基)苯甲醇
描述
“2-Fluoro-4-(trifluoromethyl)benzyl alcohol” is an organic compound with the molecular formula C8H6F4O . It is used as a pharmaceutical intermediate and has been used to investigate the aromatic aldehydes as a substrate for yeast alcohol dehydrogenase 1 .
Synthesis Analysis
While specific synthesis methods for “2-Fluoro-4-(trifluoromethyl)benzyl alcohol” were not found in the search results, a related compound, “2-Fluoro-4-(trifluoromethyl)benzonitrile”, may be used in chemical synthesis .Molecular Structure Analysis
The molecular weight of “2-Fluoro-4-(trifluoromethyl)benzyl alcohol” is 176.14 . The InChI code for this compound is 1S/C8H6F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 .Chemical Reactions Analysis
“2-Fluoro-4-(trifluoromethyl)benzyl alcohol” is used as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) .Physical And Chemical Properties Analysis
The compound is a colorless to light yellow liquid . It has a density of 1.3±0.1 g/cm3 . The boiling point is 213.7±0.0 °C at 760 mmHg . The compound has a flash point of 100.6±0.0 °C . The molar refractivity is 37.7±0.3 cm3 .科学研究应用
药物开发
2-氟-4-(三氟甲基)苯甲醇: 是一种已被确认为合成各种药物的宝贵中间体 . 三氟甲基 (-CF3) 基团是许多 FDA 批准药物中常见的药效基团,因为它能够增强其所结合分子的生物活性并提高其代谢稳定性 .
有机合成
该化合物在有机合成中是一种用途广泛的中间体,特别是在构建氟化芳香族化合物方面。 它独特的结构允许将氟原子引入其他分子中,这可以显著改变它们的化学性质 .
材料科学
在材料科学中,2-氟-4-(三氟甲基)苯甲醇可用于修饰材料的表面性质。 氟原子可以赋予疏水性,这有利于制造防水涂层和表面 .
催化
该化合物的结构特征使其成为催化应用的候选者,特别是在需要引入氟的反应中。 它可以作为各种催化过程中氟的来源 .
核磁共振波谱
2-氟-4-(三氟甲基)苯甲醇: 可以用来预测核磁共振光谱,从而帮助阐明有机化合物的结构。 氟原子的存在使其在 19F 核磁共振波谱中特别有用 .
动力学研究
它被用于某些前药的动力学研究,其反应性可以提供对药物激活和代谢机制的见解 .
农药研究
该化合物的氟含量使其成为合成农药的宝贵构建块。 氟化化合物通常表现出作为杀虫剂和除草剂的增强的活性
安全和危害
未来方向
作用机制
Target of Action
It’s known that benzylic alcohols, in general, can interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol involves its interaction with its targets. The compound can undergo nucleophilic substitution reactions at the benzylic position . The reaction can be either SN1 or SN2, depending on the nature of the substrate . The presence of the fluorine and trifluoromethyl groups on the benzene ring may influence the reactivity of the compound.
Biochemical Pathways
Benzylic alcohols can participate in various biochemical reactions, including oxidation and free radical bromination .
Pharmacokinetics
The compound’s molecular weight (19413 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
Safety data sheets indicate that the compound can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol. For instance, the compound is combustible and can release irritating gases and vapors when thermally decomposed . Contact with water can liberate toxic gas .
属性
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCYBFIAGBIYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372142 | |
| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197239-49-9 | |
| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 197239-49-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















